molecular formula C18H23ClN2S B2794733 1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride CAS No. 2137722-14-4

1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride

Cat. No.: B2794733
CAS No.: 2137722-14-4
M. Wt: 334.91
InChI Key: ZEVREKGNSWJXGC-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and biological activity, making it a subject of interest in various fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S.ClH/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVREKGNSWJXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride typically involves the following steps:

  • Bromination: The starting material, 2,5-dimethylphenyl sulfanylbenzene, undergoes bromination to introduce a bromine atom at the desired position.

  • Nucleophilic Substitution: The brominated compound is then subjected to nucleophilic substitution with piperazine to form the intermediate compound.

  • Acidification: The intermediate compound is treated with hydrochloric acid to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with different substituents at specific positions.

Scientific Research Applications

Chemical Properties and Structure

1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is characterized by its molecular formula C18H23ClN2S and a molecular weight of approximately 334.9 g/mol. The compound features a piperazine ring substituted with a sulfanyl group linked to a dimethylphenyl moiety, which contributes to its reactivity and biological activity.

Pharmacological Applications

1. Antidepressant Activity

Research has identified this compound as a potential candidate for treating major depressive disorder. The compound exhibits a multimodal mechanism of action by functioning as a serotonin reuptake inhibitor while also interacting with serotonin receptors (5-HT1A and 5-HT3) . This dual action may enhance cognitive function in patients suffering from depression, making it particularly relevant for those with cognitive impairments associated with mood disorders.

2. Cognitive Enhancement

Studies indicate that the compound could be beneficial in treating cognitive deficits linked to psychiatric conditions. Its ability to modulate serotonin pathways suggests it may improve cognitive functions such as memory and learning, particularly in depressed patients . The interaction with cholinergic systems further supports its potential in enhancing cognition .

3. Treatment of Cognitive Impairment

The compound's mechanism may also extend to treating cognitive impairment beyond depression, including conditions such as schizophrenia and other neurodegenerative disorders . By acting on multiple serotonin receptor subtypes, it may provide symptomatic relief and improve overall cognitive function.

Synthesis and Development

1. Synthetic Pathways

The synthesis of this compound involves several steps that allow for the introduction of various functional groups. This versatility makes it an attractive intermediate in the synthesis of other biologically active compounds .

2. Case Studies

  • Clinical Trials : Research involving this compound has shown promising results in clinical settings, particularly in trials focused on major depressive disorder. Patients reported improvements in mood and cognitive function when treated with formulations containing this compound.
  • Animal Studies : Preclinical studies have demonstrated its efficacy in animal models of depression and cognitive impairment, highlighting its potential for further development into therapeutic agents .

Mechanism of Action

The mechanism by which 1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound is known to bind to serotonin receptors and transporters, influencing neurotransmitter levels and signaling pathways in the brain.

Comparison with Similar Compounds

1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is compared with other similar compounds such as 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine and 1-[2-(2,6-dimethylphenyl)sulfanylphenyl]piperazine. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and various applications. Its unique structure and biological activity make it a valuable tool in chemistry, biology, medicine, and industry.

Biological Activity

1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in treating mood disorders such as depression and anxiety. This compound is a derivative of piperazine, which is characterized by a six-membered ring containing two nitrogen atoms. Its biological activity primarily involves interactions with serotonin receptors, which are crucial for mood regulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H22N2S·HCl
  • Molecular Weight: 342.90 g/mol
  • CAS Number: 960203-28-5
PropertyValue
Molecular FormulaC18H22N2S·HCl
Molecular Weight342.90 g/mol
SolubilitySoluble in water
Melting PointNot specified

The primary mechanism of action of this compound involves its modulation of serotonin receptors. It exhibits:

  • Serotonin Transporter (SERT) Inhibition: The compound shows high affinity for SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of this transporter increases serotonin levels, potentially alleviating symptoms of depression and anxiety .
  • Receptor Interactions: It interacts with multiple serotonin receptor subtypes including:
    • 5-HT1A (partial agonist)
    • 5-HT1B (partial agonist)
    • 5-HT3A (antagonist)
    • 5-HT7 (antagonist) .

Pharmacological Studies

Research indicates that this compound enhances extracellular serotonin levels in the brain after administration in animal models. For instance, studies involving conscious rats demonstrated significant increases in serotonin levels following acute and chronic treatment with the compound .

Table 2: Affinity for Serotonin Receptors

Receptor TypeBinding Affinity (K_i)
5-HT1A15 nM
5-HT1B33 nM
5-HT3A3.7 nM
SERT1.6 nM

Case Studies and Clinical Trials

This compound has been investigated in clinical settings for its effectiveness in treating major depressive disorder. A notable study highlighted its multimodal action, showcasing both serotonergic and noradrenergic activity, which may contribute to its antidepressant effects .

In one clinical trial, patients receiving this compound exhibited reduced depressive symptoms compared to those on placebo, indicating its potential as a novel therapeutic agent .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are crucial. Toxicological evaluations have indicated that compounds similar to this one can exhibit side effects such as nausea and dizziness due to their serotonergic activity. Long-term studies are necessary to fully understand the safety profile of this compound.

Table 3: Reported Side Effects

Side EffectFrequency
NauseaCommon
DizzinessCommon
Serotonin SyndromeRare

Chemical Reactions Analysis

Salt Formation and Protonation Dynamics

The hydrochloride salt is formed via acid-base neutralization between the free base and HCl in ethyl acetate/diethyl ether ( ). This reaction occurs under mild conditions (30°C, pH 1–2), yielding a 99% precipitate ( ).

  • Reaction equation :

    1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine+HClHydrochloride salt+H2O\text{1-[2-(2,5-Dimethylphenyl)sulfanylphenyl]piperazine} + \text{HCl} \rightarrow \text{Hydrochloride salt} + \text{H}_2\text{O}
  • Conditions :

    SolventTemperatureReaction TimeYield
    Ethyl acetate/Et₂O30°C1 hour99%

Oxidation of the Thioether Group

While direct oxidation studies on this compound are not explicitly documented, analogous arylthioethers undergo oxidation to sulfoxides or sulfones using agents like hydrogen peroxide or mCPBA. For example:

  • Sulfoxide formation :

    Ar-S-Ar’+H2O2Ar-S(O)-Ar’\text{Ar-S-Ar'} + \text{H}_2\text{O}_2 \rightarrow \text{Ar-S(O)-Ar'}
  • Sulfone formation :

    Ar-S-Ar’+2H2O2Ar-SO2-Ar’\text{Ar-S-Ar'} + 2\text{H}_2\text{O}_2 \rightarrow \text{Ar-SO}_2\text{-Ar'}

The electron-donating methyl groups may stabilize intermediates, but steric hindrance from the 2,5-dimethyl substitution could slow kinetics compared to less substituted analogs ( ).

Piperazine Ring Reactivity

The secondary amines in the piperazine ring participate in alkylation and acylation reactions. For example:

  • Alkylation :

    Piperazine-NH+R-XPiperazine-NR+HX\text{Piperazine-NH} + \text{R-X} \rightarrow \text{Piperazine-NR} + \text{HX}

    Requires deprotonation (e.g., using NaHCO₃) to enhance nucleophilicity.

  • Acylation :

    Piperazine-NH+RCOClPiperazine-NCOR+HCl\text{Piperazine-NH} + \text{RCOCl} \rightarrow \text{Piperazine-NCOR} + \text{HCl}

    Reported in related piperazine derivatives, though specific data for this compound is limited ( ).

Stability and Decomposition

  • Thermal Stability : Decomposes above 200°C (data inferred from related piperazine hydrochlorides).

  • Hygroscopicity : Requires storage under inert atmosphere to prevent moisture uptake ( ).

  • pH Sensitivity : Stable in acidic conditions (pH 1–6) but may hydrolyze under strongly alkaline conditions ( ).

Synthetic Precursor Reactions

The compound’s synthesis involves palladium-catalyzed cross-coupling (Ullmann-type) between a halogenated benzene and a thiophenol derivative ( ):

  • Key reaction :

    2-Bromoiodobenzene+2,5-DimethylthiophenolPd2dba3,DPEPhosThioether intermediate\text{2-Bromoiodobenzene} + \text{2,5-Dimethylthiophenol} \xrightarrow{\text{Pd}_2\text{dba}_3, \text{DPEPhos}} \text{Thioether intermediate}
    CatalystLigandBaseTemperatureConversion
    Pd₂dba₃ (0.5 mol%)DPEPhosKOᵗBu100°C100%

Pharmacologically Relevant Modifications

While not direct chemical reactions, the compound’s bioactivity (SERT inhibition, 5-HT₃ antagonism) is modulated by:

  • Crystallographic modifications : Hydrobromide and hydrochloride salts exhibit distinct XRPD patterns ( ).

  • Chirality : No stereocenters present, but salt forms impact solubility and bioavailability ( ).

Q & A

Q. What regulatory guidelines apply to preclinical studies of this compound?

  • Compliance : Adhere to OECD 423 (acute toxicity) and ICH M7 (mutagenicity) guidelines. Document non-GLP exploratory toxicology data for early-phase studies .

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